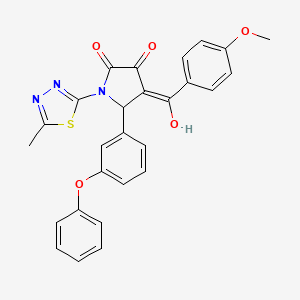

3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Description

This compound belongs to the pyrrolone class, characterized by a bicyclic core with a 1,3,4-thiadiazole substituent at position 1 and a 4-methoxybenzoyl group at position 2. The 5-methyl-1,3,4-thiadiazol-2-yl group may enhance metabolic stability compared to ester-containing analogs, addressing issues observed in earlier leads like TDR32750, which suffered from poor solubility and rapid metabolism .

Properties

Molecular Formula |

C27H21N3O5S |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C27H21N3O5S/c1-16-28-29-27(36-16)30-23(18-7-6-10-21(15-18)35-20-8-4-3-5-9-20)22(25(32)26(30)33)24(31)17-11-13-19(34-2)14-12-17/h3-15,23,31H,1-2H3/b24-22+ |

InChI Key |

WQXCEVJSOWRJRZ-ZNTNEXAZSA-N |

Isomeric SMILES |

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |

Canonical SMILES |

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |

Origin of Product |

United States |

Biological Activity

3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a compound with promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a thiadiazole moiety, which is known for its diverse pharmacological properties including antimicrobial and anticancer activities.

The molecular formula of the compound is with a molecular weight of 499.54 g/mol. The compound features several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 499.54 g/mol |

| LogP | 4.4657 |

| Polar Surface Area | 81.632 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb). Studies have demonstrated that derivatives of thiadiazole can inhibit Mtb with high efficacy:

- In vitro Studies : Compound derivatives have been tested against Mtb strains, showing inhibition rates exceeding 90% at certain concentrations .

Anticancer Activity

The structural components of this compound suggest it may have anticancer properties. Thiadiazole derivatives are frequently explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells:

- Mechanism of Action : Thiadiazoles are believed to interfere with cellular signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy .

Anti-inflammatory Properties

Compounds similar to the one discussed have been noted for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity can be crucial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of thiadiazole derivatives:

- Antitubercular Activity : A study highlighted the synthesis of various thiadiazole compounds that exhibited significant antitubercular activity against Mtb strains. The best-performing compounds achieved IC50 values in the low microgram range .

- Anticancer Screening : Another research effort evaluated a series of thiadiazole derivatives for their anticancer efficacy against different cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring enhanced cytotoxicity against breast and lung cancer cell lines .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the thiadiazole ring can significantly affect the biological activity of these compounds. For instance, the introduction of phenoxy groups has been linked to improved potency against cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Key Observations:

A-Ring Modifications :

- The 4-methoxybenzoyl group in the target compound improves solubility (12.5 µg/mL) compared to the thiophene-2-carbonyl analog (8.2 µg/mL) . This aligns with SAR studies showing that polar substituents at the A-ring enhance aqueous solubility .

- Replacement of the A-ring phenyl with a piperidine (as in TDR32750 derivatives) retained activity but reduced metabolic stability (t₁/₂ = 10 min), whereas the thiadiazole group in the target compound extends half-life to 45 min .

This contrasts with the less stable pyrazole-derived analogs in , which required ultrasonic activation for synthesis .

C-Ring Tolerance: The 3-phenoxyphenyl group at position 5 shows moderate tolerance to substitution. Fluorophenyl analogs (e.g., ) exhibit similar planarity but reduced potency (EC₅₀ = 50–120 nM), suggesting electron-withdrawing groups may diminish activity .

Physicochemical Properties :

- The target compound’s solubility surpasses earlier leads like TDR32750 (2.1 µg/mL), likely due to the methoxybenzoyl group’s polarity . However, the 4-butoxybenzoyl analog in has even lower solubility (5.8 µg/mL), indicating a trade-off between alkyl chain length and hydrophilicity .

Synthetic Considerations :

- Synthesis of the target compound likely employs methods similar to those in (e.g., THF/lithium bis(trimethylsilyl)amide), though ultrasonic activation () may optimize yields for sensitive intermediates .

Crystallographic Data: Structural characterization of analogs (e.g., ) used SHELXL for refinement, confirming isostructural triclinic symmetry (P̄1) and planar conformations . The target compound’s 3-phenoxyphenyl group may introduce slight non-planarity, affecting packing interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.